4,6-dimethyl-2-{4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile
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Description
4,6-dimethyl-2-{4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C22H23N5O and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.19026037 g/mol and the complexity rating of the compound is 647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the zinc finger domain of the HIV-1 p7 nucleocapsid protein . This protein plays a crucial role in the replication cycle of the HIV-1 virus, making it a significant target for antiviral therapeutics .
Mode of Action
The compound exhibits affinity to its target through a process known as molecular docking . This involves the compound binding to the zinc finger domain of the HIV-1 p7 nucleocapsid protein, potentially inhibiting its function and thus interfering with the replication of the HIV-1 virus .
Biochemical Pathways
The interaction with the hiv-1 p7 nucleocapsid protein suggests that it may disrupt theviral replication cycle
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its potential to inhibit the function of the HIV-1 p7 nucleocapsid protein . This could result in a decrease in viral replication, potentially leading to a reduction in viral load in individuals infected with HIV-1 .
Properties
IUPAC Name |
4,6-dimethyl-2-[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c1-15-11-16(2)25-21(19(15)12-23)26-9-7-17(8-10-26)13-27-14-24-20-6-4-3-5-18(20)22(27)28/h3-6,11,14,17H,7-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNFTIBLKMSHEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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